molecular formula C19H21N3O2 B14952991 3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide

3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide

Cat. No.: B14952991
M. Wt: 323.4 g/mol
InChI Key: LOQVZRFLCNYAEZ-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group attached to the indole ring and a pyridyl ethyl chain linked to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base.

    Amidation: The methoxylated indole is then coupled with 2-(2-pyridyl)ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final propanamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of 3-(4-hydroxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide.

    Reduction: Formation of 3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanol.

    Substitution: Formation of 3-(4-halogen-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide.

Scientific Research Applications

3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide
  • 3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide
  • 3-(4-methyl-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide

Uniqueness

3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C19H21N3O2/c1-24-18-7-4-6-17-16(18)9-13-22(17)14-10-19(23)21-12-8-15-5-2-3-11-20-15/h2-7,9,11,13H,8,10,12,14H2,1H3,(H,21,23)

InChI Key

LOQVZRFLCNYAEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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